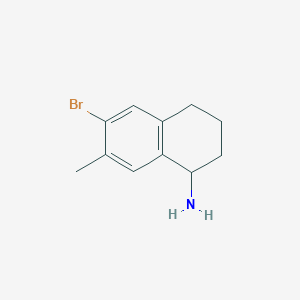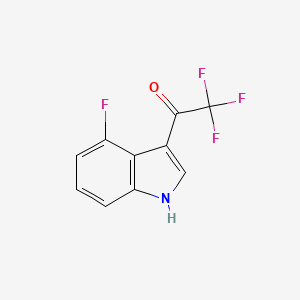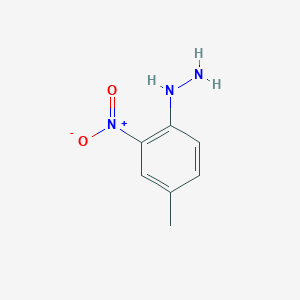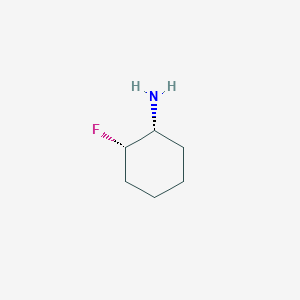
6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the tetrahydronaphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 7-methyl-1,2,3,4-tetrahydronaphthalene followed by amination. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures.
After bromination, the resulting bromo compound is subjected to amination using ammonia or an amine source under appropriate conditions. This step may require the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Azides, nitriles
Applications De Recherche Scientifique
6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
- 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the bromine and methyl groups on the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
6-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3 |
Clé InChI |
XIUZFEFTRXPSJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2N)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)


![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B12281009.png)


![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)

![2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12281038.png)
![4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine](/img/structure/B12281040.png)

